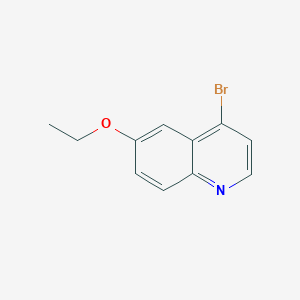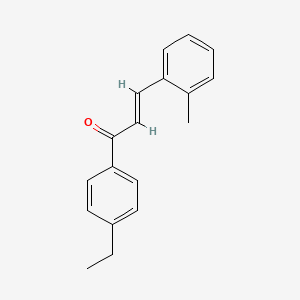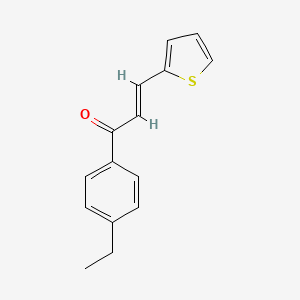
4-Bromo-6-ethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-ethoxyquinoline is a biochemical used for proteomics research . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, quinoline derivatives have been synthesized through various methods. For instance, a study discusses the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclization of 2-alkynyl benzyl azides . Another study presents the catalytic protodeboronation of pinacol boronic esters, which could potentially be applied to the synthesis of this compound .
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
4-Bromo-6-ethoxyquinoline is involved in various chemical reactions and synthesis processes. For instance, it reacts with potassium amide in liquid ammonia, leading to a range of substitution products and dehalogenated compounds (Sanders, Dijk, & Hertog, 2010). Another study highlights its use as a key building block for synthesizing antibiotics, demonstrating its practical application in antimicrobial drug discovery (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
2. Antioxidant Properties
Research on analogues of ethoxyquin, which includes this compound, reveals insights into their antioxidative capacities. These compounds are studied for their chain-breaking antioxidative ability and potential to catalyze reduction of hydrogen peroxide (Kumar et al., 2007).
3. Photolabile Protecting Groups
This compound derivatives are explored for their role as photolabile protecting groups, with potential applications in biochemistry and pharmacology. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and evaluated for its effectiveness and sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).
4. Potential in Drug Synthesis
This compound is also significant in the synthesis of new drugs. For example, its derivatives have been synthesized and evaluated as inhibitors of steroid 5alpha reductases, which are important in the development of certain types of medication (Baston, Palusczak, & Hartmann, 2000).
Propriétés
IUPAC Name |
4-bromo-6-ethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVJAYWECGRXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653679 |
Source


|
| Record name | 4-Bromo-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-28-5 |
Source


|
| Record name | Quinoline, 4-bromo-6-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)






![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)






